molecular formula C26H37NO2 B1139072 (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide CAS No. 198022-70-7

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

Cat. No. B1139072
M. Wt: 395.58
InChI Key:
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Description

“(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide” appears to be a long-chain fatty acid amide with a phenolic group. The “5Z,8Z,11Z,14Z” indicates the positions and geometries of double bonds in the carbon chain. The “N-(4-hydroxyphenyl)” indicates the presence of a phenolic (hydroxyphenyl) group attached to the molecule via an amide linkage.



Synthesis Analysis

Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis. However, one possible method for synthesizing similar compounds involves the reaction of the corresponding fatty acid with the appropriate amine under condensation conditions.



Molecular Structure Analysis

The molecule likely has a long, flexible aliphatic chain due to the icosa- (20 carbon) backbone. The presence of four double bonds suggests that the molecule may have cis-trans isomerism. The phenolic group may contribute to the compound’s reactivity and could potentially form hydrogen bonds.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. However, the double bonds could potentially be involved in reactions such as hydrogenation or halogenation. The phenolic OH group might be involved in reactions typical for phenols, such as EAS (Electrophilic Aromatic Substitution).



Physical And Chemical Properties Analysis

Predicting the physical and chemical properties of a compound from its structure alone can be challenging. However, the compound is likely to be relatively non-polar due to the long aliphatic chain, although the phenolic group could confer some degree of polarity.


Scientific Research Applications

  • Synthesis of Labile Intermediates : Cheng et al. (2008) synthesized a compound related to "(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide" for quantitating a novel biosynthetic pathway in mouse brain and macrophages. This research contributes to understanding specific chemical processes in biological systems (Cheng et al., 2008).

  • Development of New Analgesics : Sinning et al. (2008) studied a metabolite of paracetamol, closely related to the given compound, for its potential as a new analgesic. This compound showed affinity for cannabinoid receptors and was involved in inhibiting endocannabinoid cellular uptake (Sinning et al., 2008).

  • Investigation of Monoacylglycerol Lipase Inhibitors : Cisneros et al. (2007) explored a series of heterocyclic analogues based on the structure of 2-arachidonoylglycerol for their ability to inhibit monoacylglycerol lipase, which is relevant in drug development and understanding of 2-AG hydrolysis (Cisneros et al., 2007).

  • Study on Endocannabinoid Transporter Inhibitors : López-Rodríguez et al. (2003) described the synthesis and evaluation of arachidonic acid derivatives, including compounds similar to the queried compound, as endocannabinoid transporter inhibitors. These compounds showed potential in enhancing analgesic and hypokinetic effects induced by anandamide (López-Rodríguez et al., 2003).

  • Role in Cyclooxygenase Activity : Izzo and Mitchell (2019) discussed the role of compounds like "(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate" in the cyclooxygenase (COX) pathway, which is crucial in prostaglandin synthesis and has implications in inflammation and pain management (Izzo & Mitchell, 2019).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research could involve synthesizing the compound and studying its physical and chemical properties, reactivity, and potential biological activity.


properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBZOOZRAXHERC-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424985
Record name AM 404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

CAS RN

183718-77-6
Record name (5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)-5,8,11,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183718-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-404
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183718776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM 404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-404
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVJ94H0U21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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